![molecular formula C20H15F3N6O3S B6486332 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 863500-52-1](/img/structure/B6486332.png)
2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
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Description
The compound “2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide” is a complex organic molecule. It has a molecular formula of C20H15F3N6O2S and an average mass of 460.432 Da . The compound contains several functional groups, including a methoxyphenyl group, a triazolopyrimidinyl group, a sulfanyl group, and a trifluoromethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups contributing to its overall structure. The 1,2,3-triazole ring is a five-membered heterocycle containing two nitrogen atoms and three carbon atoms. This ring is fused to a pyrimidine ring, another six-membered heterocycle containing two nitrogen atoms and four carbon atoms . The methoxyphenyl and trifluoromethoxyphenyl groups are aromatic rings with oxygen-containing substituents, which can contribute to the compound’s physical and chemical properties .Mechanism of Action
Target of Action
The compound F0682-1168 is a derivative of the pyrimidine and triazolopyrimidine classes . Pyrimidine derivatives have been found to exhibit anticancer activity . Triazolopyrimidines have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been found to inhibit cdks . The inhibition of these kinases can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway due to its potential inhibitory effect on CDKs . By inhibiting CDKs, the compound could prevent the progression of the cell cycle from the G1 phase to the S phase, thereby inhibiting DNA replication and cell division .
Result of Action
Based on the potential targets and mode of action, the compound could potentially inhibit cell proliferation, particularly in cancer cells .
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O3S/c1-31-14-8-4-13(5-9-14)29-18-17(27-28-29)19(25-11-24-18)33-10-16(30)26-12-2-6-15(7-3-12)32-20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXZNSUJLTZTIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide |
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